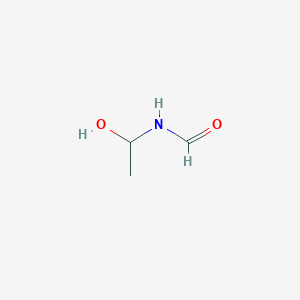
Formamide, N-(1-hydroxyethyl)-
Description
Properties
CAS No. |
102904-85-8 |
|---|---|
Molecular Formula |
C3H7NO2 |
Molecular Weight |
89.09 g/mol |
IUPAC Name |
N-(1-hydroxyethyl)formamide |
InChI |
InChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5) |
InChI Key |
DTBGILDKBIBTGE-UHFFFAOYSA-N |
SMILES |
CC(NC=O)O |
Canonical SMILES |
CC(NC=O)O |
Synonyms |
N-(1-Hydroxyethyl)formamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Formamide, N-(1-hydroxyethyl)- with other formamide derivatives and related amides:
Key Observations :
Toxicological and Regulatory Profiles
Inference : The hydroxyethyl group may reduce bioaccumulation compared to DMF, aligning with trends seen in hydroxylated solvents .
Analytical Behavior (Chromatography)
Data from and highlight retention times (RRT) and response factors for structurally similar amides:
*Estimated based on smaller substituents increasing polarity and reducing RRT compared to bulky analogs .
Preparation Methods
Catalyst Selection and Role
Alkali metal bicarbonates (e.g., potassium bicarbonate) and hydrogenphosphates (e.g., potassium hydrogenphosphate) are preferred catalysts due to their ability to enhance reaction efficiency while minimizing byproduct formation. Sodium hydroxide or potassium hydroxide, though effective, often lead to inferior thermal stability in the final product, necessitating post-synthesis stabilization steps.
Table 1: Catalyst Performance in Hydroxylation Reactions
| Catalyst | Yield (%) | Byproduct (Diformamide, ppm) | Thermal Stability |
|---|---|---|---|
| KHCO₃ | 92 | <500 | High |
| Na₂CO₃ | 75 | 800 | Moderate |
| K₂HPO₄ | 89 | 600 | High |
| NaOH | 68 | 1200 | Low |
Data adapted from US5574185A and EP3553046NWA1.
The basic catalyst is typically employed at 0.01–10 mol% relative to formamide. Substoichiometric amounts (<0.1 mol%) result in incomplete conversion and residual acetaldehyde, which risks polymerization. Excess catalyst (>10 mol%) complicates filtration and prolongs solid-liquid separation due to colloidal suspensions.
Reaction Mechanism and Kinetic Considerations
The hydroxylation mechanism involves two primary steps:
-
Deprotonation of Formamide : The basic catalyst abstracts a proton from formamide, generating a nucleophilic amide ion.
-
Nucleophilic Addition to Acetaldehyde : The amide ion attacks the electrophilic carbonyl carbon of acetaldehyde, forming a tetrahedral intermediate that collapses to yield N-(1-hydroxyethyl)formamide.
Reaction kinetics are highly temperature-dependent. Optimal yields are achieved at 20–40°C, with prolonged exposure to temperatures >60°C accelerating acetaldehyde polymerization.
Industrial Process Optimization
Reactant Purity Specifications
Continuous vs. Batch Reactors
Patent EP3553046NWA1 details a semi-batch system where formamide and catalyst are premixed in a vibrating mixing tank to prevent clogging. The mixture is then fed into a hydroxylation reactor with controlled acetaldehyde addition to manage exothermicity. Continuous systems, though theoretically efficient, face challenges in catalyst recovery and product separation.
Purification and Stabilization Techniques
Crude reaction mixtures contain unreacted acetaldehyde, water, and catalyst residues. Vacuum distillation (2–30 mmHg, 70–100°C) using packed columns achieves >98% purity. Neutralization of residual base with weak acids (e.g., phosphoric acid) precedes distillation to prevent thermal decomposition.
Operational Challenge : Catalyst residues (e.g., K⁺ ions) form colloidal suspensions, necessitating microfiltration or centrifugation before distillation.
Comparative Analysis of Synthetic Routes
While the hydroxylation-alkoxylation route (producing N-(α-alkoxyethyl)formamide) is documented in EP0330205B1, it is less relevant for N-(1-hydroxyethyl)formamide synthesis. Acid-catalyzed single-step methods, though explored, predominantly yield alkoxylated derivatives and are excluded from this analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


